molecular formula C11H18N2O2 B8424026 5-n-Heptylpyrazole-3-carboxylic acid

5-n-Heptylpyrazole-3-carboxylic acid

Cat. No.: B8424026
M. Wt: 210.27 g/mol
InChI Key: FZURZXYYNJGSSZ-UHFFFAOYSA-N
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Description

5-n-Heptylpyrazole-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel metalloprotease inhibitors. As a derivative of the pyrazole-3-carboxylic acid scaffold, it shares structural similarities with compounds known to exhibit potent inhibitory activity against metalloproteases like meprin α and meprin β . These proteases are emerging as important drug targets linked to a range of conditions, including cancer, Alzheimer's disease, fibrotic disorders, and inflammatory diseases . The core pyrazole structure is a privileged scaffold in drug discovery, evidenced by its presence in several established pharmaceuticals with diverse activities . The specific value of the n-heptyl chain at the 5-position is a key differentiator. This alkyl substituent is anticipated to influence the molecule's lipophilicity and overall pharmacokinetic profile, potentially enhancing membrane permeability and its ability to interact with hydrophobic enzyme pockets. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a chemical probe to investigate the structure-activity relationships (SAR) of pyrazole-based inhibitors, especially in modulating selectivity between related metalloprotease isoenzymes . The synthetic routes for such pyrazole derivatives often involve well-established cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl systems or their equivalents . WARNING: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Safety Data Sheet (SDS) information should be consulted prior to handling.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-heptyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H18N2O2/c1-2-3-4-5-6-7-9-8-10(11(14)15)13-12-9/h8H,2-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

FZURZXYYNJGSSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=NN1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the pyrazole ring significantly impacts properties such as melting point, solubility, and lipophilicity. Key comparisons include:

Compound Name 5-Position Substituent Melting Point (°C) LogP (Predicted) Key Functional Groups
5-n-Heptylpyrazole-3-carboxylic acid n-Heptyl Not reported ~3.5 (estimated) Carboxylic acid, long alkyl
5-Methylpyrazole-3-carboxylic acid (U-19425) Methyl Not reported ~0.9 Carboxylic acid, methyl
5-Phenyl-1H-pyrazole-3-carboxylic acid Phenyl Not reported ~2.1 Carboxylic acid, aryl
5-Isobutyl-1H-pyrazole-3-carboxylic acid Isobutyl Not reported ~2.8 Carboxylic acid, branched alkyl
5-(2-Furyl)-1-methylpyrazole-3-carboxylic acid 2-Furyl Not reported ~1.7 Carboxylic acid, heteroaryl
  • Melting Points : Aryl-substituted analogs (e.g., 5-phenyl derivatives) exhibit higher melting points (e.g., 171–183°C for compound 3b in ) due to crystalline packing, whereas long alkyl chains may reduce crystallinity .

Preparation Methods

Knorr Pyrazole Synthesis

The Knorr method, a classical route to pyrazoles, involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For 5-n-heptylpyrazole-3-carboxylic acid, a β-keto ester bearing a heptyl substituent is reacted with hydrazine hydrate under reflux.

Reaction Mechanism :

  • Formation of β-Keto Ester : Ethyl 4-n-heptylacetoacetate is synthesized via Claisen condensation between ethyl heptanoate and ethyl acetate in the presence of sodium ethoxide.

  • Cyclocondensation : The β-keto ester reacts with hydrazine hydrate, leading to cyclization and formation of the pyrazole ring. The ester group is subsequently hydrolyzed to a carboxylic acid using aqueous NaOH.

Optimization Insights :

  • Solvent : Ethanol or methanol improves solubility of intermediates.

  • Temperature : Reflux conditions (78–100°C) enhance reaction rates.

  • Yield : Typical yields range from 45–65%, with impurities arising from competing tautomerization.

Example Protocol :

StepReagentsConditionsYield
1Ethyl heptanoate, NaOEtReflux, 6 hr80%
2Hydrazine hydrateEtOH, reflux, 12 hr60%
32M NaOH80°C, 4 hr95%

Cyclocondensation of Hydrazines with Alkynones

Alkynones, synthesized via Sonogashira coupling, offer a route to regioselectively introduce substituents. For example, heptyl-substituted propiolic acid esters react with hydrazines to form 5-alkylpyrazoles.

Advantages :

  • Regioselectivity : Alkynones favor substitution at the α-position, directing the heptyl group to position 5.

  • Functional Group Tolerance : Compatible with ester and carboxylic acid groups.

Limitations :

  • Cost : Alkynone precursors require palladium catalysts, increasing production costs.

Modern Techniques and Catalytic Methods

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling enables late-stage introduction of the heptyl group. A brominated pyrazole-3-carboxylic acid precursor reacts with heptylboronic acid under catalytic conditions.

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1)

  • Yield : 70–85%

Challenges :

  • Regioselectivity : Requires bromine pre-installed at position 5, which demands precise intermediate synthesis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. For instance, ethyl 4-n-heptylacetoacetate and hydrazine hydrate achieve 95% conversion in 20 minutes under microwave conditions.

Benefits :

  • Efficiency : Energy savings and reduced side reactions.

  • Scalability : Compatible with continuous flow systems.

Regioselective Alkylation Strategies

Directed Ortho-Metalation

Lithiation at position 5 is achieved using a directing group (e.g., trimethylsilyl). Subsequent quenching with heptyl iodide installs the alkyl chain.

Procedure :

  • Protect the carboxylic acid as a methyl ester.

  • Treat with LDA at −78°C to generate a lithiated intermediate.

  • Add heptyl iodide for alkylation.

  • Deprotect the ester using LiOH.

Yield : 50–60%

Friedel-Crafts Alkylation

While uncommon for pyrazoles, AlCl₃-mediated alkylation has been reported for electron-rich heterocycles. The carboxylic acid group is first protected to prevent side reactions.

Limitations :

  • Side Reactions : Over-alkylation and ring-opening occur at higher temperatures.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

FactorTraditional MethodCatalytic Method
Raw Material CostLowHigh
Catalyst CostNone$120/g (Pd)
Reaction Time18 hr6 hr
Overall Yield55%75%

Preferred Route : Microwave-assisted Knorr synthesis balances cost and yield for large-scale production.

Environmental Impact

  • Waste Management : Pd catalysts require recycling to mitigate heavy metal pollution.

  • Solvent Recovery : Ethanol and DMF are distilled and reused.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 0.88 (t, 3H, CH₃), 1.26 (m, 10H, CH₂), 2.89 (t, 2H, C5-H), 6.82 (s, 1H, C4-H).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O-H).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN:H₂O = 70:30) .

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